molecular formula C25H22BrN3O3 B11280151 2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol

Cat. No.: B11280151
M. Wt: 492.4 g/mol
InChI Key: QDZHSPJSVBPQMM-UHFFFAOYSA-N
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Description

2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines a pyrimidine ring with phenolic and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Bromination: The bromophenyl group is typically introduced through a bromination reaction using bromine or a brominating agent.

    Final Coupling: The final step involves coupling the pyrimidine core with the bromophenyl and methoxyphenyl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-CHLOROPHENYL)METHOXY]PHENOL
  • **2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-FLUOROPHENYL)METHOXY]PHENOL

Uniqueness

The presence of the bromophenyl group in 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL distinguishes it from similar compounds. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C25H22BrN3O3

Molecular Weight

492.4 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol

InChI

InChI=1S/C25H22BrN3O3/c1-15-23(20-5-3-4-6-22(20)31-2)24(29-25(27)28-15)19-12-11-18(13-21(19)30)32-14-16-7-9-17(26)10-8-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29)

InChI Key

QDZHSPJSVBPQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Br)O)C4=CC=CC=C4OC

Origin of Product

United States

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